molecular formula C13H13N3O B14383100 (NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine

(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine

Cat. No.: B14383100
M. Wt: 227.26 g/mol
InChI Key: HZHHDLQTRJPYIB-LFIBNONCSA-N
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Description

(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpyrimidine moiety, which is known for its biological activity, and a hydroxylamine group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 2-phenylpyrimidine-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenylpyrimidine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenylpyrimidine derivatives.

Scientific Research Applications

(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to its combination of a phenylpyrimidine moiety and a hydroxylamine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine

InChI

InChI=1S/C13H13N3O/c1-2-11(16-17)12-8-9-14-13(15-12)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3/b16-11+

InChI Key

HZHHDLQTRJPYIB-LFIBNONCSA-N

Isomeric SMILES

CC/C(=N\O)/C1=NC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=NO)C1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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